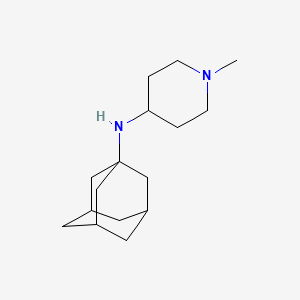![molecular formula C13H10Br2N2O2S B5141202 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5141202.png)
5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one, also known as DAB-AL, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiazolidinone derivative that has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been shown to exhibit anticancer activity against different cancer cell lines, including breast cancer and melanoma. In biochemistry, it has been found to inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, making it a potential therapeutic agent for hypercholesterolemia. In pharmacology, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade and disrupting the mitochondrial membrane potential. In cholesterol biosynthesis, it has been found to inhibit the activity of HMG-CoA reductase, a key enzyme involved in the synthesis of cholesterol. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects in different experimental models. In cancer cells, it has been found to inhibit cell proliferation and induce cell death. In hypercholesterolemia, it has been shown to reduce the levels of total cholesterol, LDL cholesterol, and triglycerides. In inflammation, it has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. These effects suggest that 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one has potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, its limited availability and potential toxicity at high concentrations are some of the limitations that should be considered when using 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one in lab experiments.
Orientations Futures
There are several future directions for research on 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one. One potential direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as a chemical probe for studying the biological activities of certain enzymes and signaling pathways. This could lead to the identification of new drug targets and the development of new therapeutic agents. Overall, 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one is a promising compound for scientific research with potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one involves the reaction of 2-(allyloxy)-3,5-dibromobenzaldehyde with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting thiazolidinone derivative is then purified using column chromatography to obtain pure 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one. This synthesis method has been optimized to yield high purity and high yield of 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one.
Propriétés
IUPAC Name |
(5E)-2-amino-5-[(3,5-dibromo-2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O2S/c1-2-3-19-11-7(4-8(14)6-9(11)15)5-10-12(18)17-13(16)20-10/h2,4-6H,1,3H2,(H2,16,17,18)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXYYQZIGZKTKL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-amino-5-[(3,5-dibromo-2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene](/img/structure/B5141143.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5141156.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5141167.png)

![ethyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5141183.png)
![6-ethyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141191.png)

![N-{1-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5141211.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5141218.png)

![4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B5141231.png)
